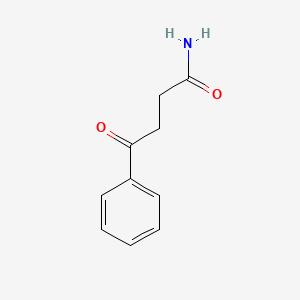

4-Oxo-4-phenylbutanamide

Description

Historical Context and Significance of Butanamide Derivatives in Organic Synthesis

Butanamide derivatives have long been recognized for their importance in organic chemistry, serving as crucial intermediates and building blocks for a multitude of more complex structures. The historical development of research into butanamide derivatives can be traced back to fundamental studies in organic chemistry, with some of the earliest synthetic approaches for related compounds appearing in the mid-20th century. The discovery and synthesis of specific derivatives, such as N-(4-amino-2-methoxyphenyl)butanamide, were documented in the early 1980s, highlighting their role as intermediates in pharmaceutical synthesis.

The significance of the butanamide framework lies in its inherent reactivity and the ability to undergo various chemical transformations. The amide and other functional groups present in these derivatives can participate in oxidation, reduction, and substitution reactions, making them highly versatile synthons. This versatility has cemented their role in medicinal chemistry, where they have been instrumental in the development of compounds targeting enzyme inhibition and receptor modulation. For instance, butanamide derivatives have been integral to the synthesis of anticonvulsant agents and dual inhibitors of enzymes like cyclooxygenase and 5-lipoxygenase. researchgate.netnih.gov The development of efficient synthetic methods, such as amine-acyl coupling reactions, has further expanded their accessibility and application in creating novel compounds.

Overview of Key Structural Features and Their Relevance in Reaction Pathways

The chemical reactivity and potential biological activity of 4-Oxo-4-phenylbutanamide and its derivatives are dictated by their key structural features. The molecule's backbone consists of a butanamide chain featuring a terminal phenyl group and a ketone at the 4-position.

The primary functional groups include:

The Amide Group (-CONH₂): This group is a cornerstone of the molecule's structure and can participate in hydrogen bonding, which influences solubility and interactions with biological macromolecules. The amide linkage itself is relatively stable but can be hydrolyzed under acidic or basic conditions.

The Phenyl Group (-C₆H₅): The aromatic phenyl ring contributes to the molecule's lipophilicity, which can be crucial for its ability to cross biological membranes. It also influences the electronic properties of the adjacent ketone.

The Ketone Group (C=O): The carbonyl group at the 4-position is a reactive site for nucleophilic attack and can be a key point for further molecular elaboration or for interaction with biological targets.

These features collectively create a molecule with distinct regions for potential chemical reactions, such as nucleophilic additions to the ketone, substitutions at the aromatic ring, and various coupling reactions to modify the amide substituent.

Scope of Academic Research on this compound and Related Structural Motifs

The structural motif of this compound is a recurring theme in a diverse range of academic research, primarily within medicinal chemistry and synthetic methodology.

Medicinal Chemistry Research:

Anticonvulsant and Neuroprotective Agents: A significant area of investigation involves the synthesis of N-substituted this compound derivatives as potential anticonvulsants. For example, N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide emerged from a study as a promising anticonvulsant with neuroprotective effects. ontosight.airesearchgate.net

Anticancer and Antimicrobial Activity: Various derivatives are screened for their potential as anticancer, antimicrobial, and anti-inflammatory agents. ontosight.aiontosight.aiontosight.ai The core structure is seen as a viable scaffold for developing new therapeutic agents that can interact with biological targets like enzymes or receptors. ontosight.ai

Enzyme Inhibition: The this compound moiety has been identified in compounds designed as enzyme inhibitors. acs.org For instance, related butanamide derivatives have been developed as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are key enzymes in inflammatory pathways. nih.gov

Synthetic Chemistry Research:

Building Blocks: The compound and its analogs are valued as versatile building blocks in organic synthesis. ontosight.ai They serve as starting materials for creating more complex molecules through reactions like photoinduced pinacolisation, which leads to the formation of dihydroxy-diphenyloctanediamides. google.com

Reaction Studies: The reactivity of related structures, such as (E)-4-aryl-4-oxo-2-butenoic acid phenylamides, has been studied in detail. For example, their participation in aza-Michael addition reactions with amines like piperidine (B6355638) and benzylamine (B48309) has been kinetically and theoretically analyzed. beilstein-journals.orgdovepress.com

The research landscape indicates a strong and continuing interest in this structural class, driven by its proven utility in constructing biologically active molecules and its adaptability in synthetic organic chemistry.

Data Tables

Table 1: Physicochemical Properties of Selected this compound Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| This compound | 520022-27-5 | C₁₀H₁₁NO₂ | 177.20 |

| N-benzyl-4-oxo-4-phenylbutanamide | 7510-08-9 | C₁₇H₁₇NO₂ | 267.33 |

| N-Methyl-4-oxo-4-phenylbutanamide | 570659-15-7 | C₁₁H₁₃NO₂ | 191.23 |

| N,N-dimethyl-4-oxo-4-phenylbutanamide | 26976-88-5 | C₁₂H₁₅NO₂ | 205.25 |

Note: Data sourced from multiple chemical databases. nih.govontosight.ai

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (E)-4-aryl-4-oxo-2-butenoic acid phenylamides |

| 2,2-dihalo-N-phenylacetamides |

| 4,5-dihydroxy-4,5-diphenyloctanediamides |

| 4-hydroxybutanamide |

| Ameltolide |

| Benzenebutanamide, 4-bromo-N-(5-bromo-2-pyridinyl)-alpha,gamma-dioxo- |

| Benzothiazole |

| Butanamide, 3-hydroxy-N,N-dimethyl-, (S)- |

| Butyrolactone |

| GABA (gamma-aminobutyric acid) |

| N,N'-bis(4-(didecylamino)butanamide) |

| N-(4-amino-2-methoxyaniline) |

| N-(4-amino-2-methoxyphenyl)butanamide |

| N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide |

| N-benzyl-4-oxo-4-phenylbutanamide |

| N-hydroxy-N-methyl 4-(2,3-bis-(4-methoxyphenyl)-thiophen-5-yl)butanamide |

| N-Methyl-4-oxo-4-phenylbutanamide |

| N-methyl-N-[(1-methylpiperidin-3-yl)methyl]-4-oxo-4-phenylbutanamide |

| N,N-dimethyl-4-oxo-4-phenylbutanamide |

| N-[1-(3,3-diphenylpropanoyl)piperidin-3-yl]-4-oxo-4-phenylbutanamide |

| N-{2-[(cyclopentylcarbamothioyl)amino]ethyl}-4-oxo-4-phenylbutanamide |

| Phthalimide-GABA-anilide |

| Phthalimide-GABA-hydrazone |

| Picrotoxin |

| Piperidine |

| Piracetam |

| Riluzole |

| Strychnine |

| Tacrine |

| Thiophenes |

| (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide |

| 4-Bromo-3-oxo-N-phenylbutanamide |

| 4-Oxo-4-[2-(phenoxyacetyl)hydrazino]-N-phenylbutanamide |

| 4-Oxo-4-phenylbutanoic acid |

| Benzylamine |

| Butanoyl chloride |

| Diacetoxyiodobenzene (DIB) |

| Levetiracetam |

| N-(4-methylphenyl)-4-oxo-4-phenylbutanamide |

| N-(substituted benzothiazol-2-yl)amides |

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

4-oxo-4-phenylbutanamide |

InChI |

InChI=1S/C10H11NO2/c11-10(13)7-6-9(12)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13) |

InChI Key |

PNPJKWAGJXUHIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Oxo 4 Phenylbutanamide and Its Analogues

Direct Amidation and Related Condensation Reactions

Direct amidation involves the formation of the amide bond from a carboxylic acid precursor. This can be achieved through various activation methods and reaction conditions, including the use of coupling agents and microwave irradiation to enhance efficiency.

The direct condensation of a carboxylic acid and an amine to form an amide bond is a cornerstone of organic synthesis. This transformation typically requires the activation of the carboxylic acid group to facilitate the nucleophilic attack by the amine. Carbodiimides are common coupling agents used for this purpose. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is particularly useful because its urea (B33335) byproduct is water-soluble, simplifying purification. peptide.com

In the context of 4-oxo-4-phenylbutanamide synthesis, 4-oxo-4-phenylbutanoic acid is reacted with an amine source. The reaction is often performed in the presence of an activating agent like EDC or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU). For instance, research has shown the successful coupling of 3-benzoylpropionic acid (an alternative name for 4-oxo-4-phenylbutanoic acid) with benzylhydroxylamine using TBTU and diisopropylethylamine (DIPEA) in dimethylformamide (DMF) to yield N-benzyloxy-4-oxo-4-phenylbutanamide. nih.gov Similarly, EDC has been employed to synthesize related structures, such as N-methoxy-N-methyl-2-oxo-4-phenylbutanamide from its corresponding carboxylic acid, highlighting the method's applicability. sciengine.com The general efficiency and mild conditions of carbodiimide (B86325) coupling make it a preferred method for creating various amide derivatives. analis.com.my

The most prevalent method for synthesizing the key precursor, 4-oxo-4-phenylbutanoic acid, is the Friedel-Crafts acylation of benzene (B151609) with succinic anhydride (B1165640). quora.comquora.com This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, with anhydrous aluminum chloride (AlCl₃) being the most common choice. mdpi.comscholarsresearchlibrary.comorientjchem.orgderpharmachemica.com

The mechanism involves the activation of succinic anhydride by AlCl₃, which generates a highly electrophilic acylium ion. This ion then attacks the benzene ring, leading to the formation of a sigma complex, which subsequently loses a proton to restore aromaticity and yield the final keto-acid product. vedantu.com The reaction deactivates the aromatic ring towards further acylation, which prevents polysubstitution. quora.comquora.com The product, 4-oxo-4-phenylbutanoic acid, can then be isolated and purified, often by recrystallization. mdpi.com

| Reactants | Catalyst | Solvent | Key Observations | Source |

|---|---|---|---|---|

| Succinic anhydride, Benzene | Anhydrous AlCl₃ | Not specified (Benzene may act as solvent) | Standard method for synthesizing the precursor. | mdpi.comscholarsresearchlibrary.com |

| Succinic anhydride, Benzene | AlCl₃, FeCl₃, or H₃PO₄ | Not specified | Product is 4-oxo-4-phenylbutanoic acid. | quora.com |

| (R)-acetoxysuccinic anhydride, Benzene | Anhydrous AlCl₃ | Methylene (B1212753) chloride | Reaction run at low temperatures (-16°C to 0°C) to produce an optically active precursor. | google.com |

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. asianpubs.orgtandfonline.com This technology has been successfully applied to amide synthesis, providing a green and efficient alternative. mdpi.comnih.gov

Microwave-mediated amidation can be performed under solvent-free conditions, sometimes using a solid support like silica (B1680970) gel or a catalyst such as ceric ammonium (B1175870) nitrate. mdpi.comnih.govrsc.orgresearchgate.net These methods offer simple product isolation and reduce environmental waste. nih.govresearchgate.net For example, a general protocol involves irradiating a mixture of a carboxylic acid and an amine in an open microwave reactor, which can produce the corresponding amide quickly and effectively. mdpi.com

In a specific application related to the target scaffold, microwave irradiation was used for the condensation of methyl-4-oxo-4-phenylbutanoate with ammonium formate (B1220265) in PEG-200, successfully producing an N-substituted derivative, N-1-(2-hydroxyethyl)-4-oxo-4-phenylbutanamide, in a short reaction time. ias.ac.in Similarly, microwave-assisted aldol (B89426) condensation has been used to create related structures like 4-oxo-2-butenoic acids, demonstrating the broad utility of this heating method for constructing oxo-acid and amide frameworks. nih.gov

Ketoesters are versatile intermediates that can be readily converted into this compound derivatives. For example, methyl-4-oxo-4-phenylbutanoate can react with an amine source, such as ammonium formate, under microwave irradiation to yield the corresponding amide. ias.ac.in The synthesis of precursor ketoesters, like ethyl 2,4-dioxo-4-phenylbutyrate, can be achieved through the condensation of compounds such as acetophenone (B1666503) and diethyl oxalate. researchgate.net

Furanone chemistry also provides routes to related butanamide structures. A facile synthetic pathway to 4-vinyl-3(2H)-furanones involves the reaction of 4-halo-1,3-dicarbonyl compounds with alkynes. researchgate.net Notably, the reaction of 4-bromo-3-oxo-N-alkyl(aryl)butanamide with activated alkynes can lead to the formation of 3(2H)-furanone fused 2-pyridones, demonstrating a direct synthetic link between the butanamide structure and furanone-containing heterocyclic systems. researchgate.net

Synthesis of N-Substituted this compound Derivatives

The synthesis of N-substituted derivatives of this compound is of significant interest for developing new molecules with specific properties. These syntheses typically involve reacting the 4-oxo-4-phenylbutanoic acid precursor, or an activated form of it, with a primary or secondary amine.

A variety of N-alkyl and N-aryl derivatives of this compound have been prepared using standard synthetic protocols. The most common approach involves activating the carboxylic acid group of 4-oxo-4-phenylbutanoic acid and then reacting it with the desired alkyl or aryl amine.

One method is to convert the carboxylic acid to an acyl chloride using a reagent like oxalyl chloride, which can then be reacted with an amine. mdpi.com Alternatively, direct coupling using agents like TBTU or EDC is highly effective. nih.gov These methods have been used to synthesize a range of derivatives, as detailed in the table below.

| Derivative Name | N-Substituent | Synthetic Method Highlight | Source |

|---|---|---|---|

| N-Benzyloxy-4-oxo-4-phenylbutanamide | -CH₂-O-Ph | Coupling of 3-benzoylpropionic acid and benzylhydroxylamine using TBTU/DIPEA. | nih.gov |

| N-1-(2-hydroxyethyl)-4-oxo-4-phenylbutanamide | -CH₂-CH₂-OH | Microwave-mediated condensation of methyl-4-oxo-4-phenylbutanoate and ammonium formate. | ias.ac.in |

| 2-Cyano-N-(3-cyanoquinolin-2-yl)-4-oxo-4-phenylbutanamide | 3-Cyanoquinolin-2-yl | Reaction of 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide with phenacyl bromide in refluxing ethanol (B145695). | sapub.org |

| 4-Oxo-4-(3-phenoxyphenyl)-2-phenylbutanamide | -H (on amide), but with phenyl and phenoxy substitutions on the backbone | Hydrolysis of the corresponding butyronitrile (B89842) with K₂CO₃ and H₂O₂. | dovepress.com |

| N-(2-Nitrophenyl)-4-phenylbutanamide | 2-Nitrophenyl | Reaction of 4-phenylbutanoyl chloride with 2-nitroaniline. | mdpi.com |

Synthesis of Halogenated Analogues

The introduction of halogen atoms into the structure of this compound analogues can significantly alter their chemical properties. A notable method involves the oxidative cleavage of a carbon-carbon bond in related β-keto amides.

Research has demonstrated a novel protocol for synthesizing 2,2-dihalo-N-phenylacetamides from 3-oxo-N-phenylbutanamide, a structural isomer of the target compound. beilstein-journals.org This transformation is achieved using (diacetoxyiodo)benzene (B116549) (DIB) as an oxidant in the presence of a zinc(II) halide catalyst. beilstein-journals.org The reaction proceeds efficiently at room temperature. For instance, the reaction of 3-oxo-N-phenylbutanamide with DIB and zinc(II) chloride in dioxane yields 2,2-dichloro-N-phenylacetamide. beilstein-journals.org Similarly, using zinc(II) bromide under the same conditions affords the corresponding 2,2-dibromo-N-phenylacetamide. beilstein-journals.org

The proposed mechanism suggests the initial formation of (dichloroiodo)benzene (PhICl₂), which acts as the chlorinating agent. beilstein-journals.org This is followed by the dichlorination of the β-keto amide to form a 2,2-dichloro-3-oxo-N-phenylbutanamide intermediate. beilstein-journals.org Subsequent cleavage of the C-C bond, activated by the Lewis acid (ZnCl₂), results in the final dihalogenated product. beilstein-journals.org This methodology has been successfully applied to a range of substrates with various substituents on the phenyl ring, indicating its broad applicability for creating halogenated amide structures. beilstein-journals.org

In the broader context of related heterocyclic structures like quinolones, halogenation is a key strategy for modifying molecular properties. rsc.org For example, antibacterial 4-quinolone derivatives are often halogenated at the C-6 and sometimes the C-8 positions. rsc.org

Table 1: Synthesis of Dihaloacetamides from a 3-Oxo-butanamide Precursor beilstein-journals.org

| Starting Material | Reagents | Product | Yield |

|---|---|---|---|

| 3-Oxo-N-phenylbutanamide | DIB, ZnCl₂, Dioxane | 2,2-Dichloro-N-phenylacetamide | Good |

| 3-Oxo-N-phenylbutanamide | DIB, ZnBr₂, Dioxane | 2,2-Dibromo-N-phenylacetamide | Good |

Incorporation of Heterocyclic Moieties

Integrating heterocyclic rings into the this compound framework is a key strategy for generating complex molecules. Various synthetic routes have been developed to attach or form heterocyclic systems, such as quinolines, triazoles, and triazines, as part of the final molecular structure.

One direct approach involves using a functionalized this compound derivative as a building block. For example, 2-Cyano-N-(3-cyanoquinolin-2-yl)-4-oxo-4-phenylbutanamide was synthesized by reacting 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide with phenacyl bromide. sapub.org This reaction was conducted in ethanol with a catalytic amount of triethylamine, proceeding via nucleophilic substitution to append the 4-oxo-4-phenylbutyl group to the nitrogen of the acetamide, which is itself attached to a quinoline (B57606) ring. sapub.org

Another significant strategy is the use of 3-oxo-N-phenylbutanamide, a related starting material, in cycloaddition reactions. The synthesis of 1,2,3-triazolyl substituted 1,3,5-triazines has been achieved through the reaction of 2-azido-1,3,5-triazine derivatives with 3-oxo-N-phenylbutanamide. eurjchem.com In this process, the enolate of the butanamide, formed in the presence of triethylamine, attacks the azide (B81097) to form a triazole ring, effectively incorporating both heterocyclic systems into a single compound. eurjchem.com

The synthesis of quinoline derivatives, which are structurally related, often starts from precursors like 3-oxo-N-phenylbutanamide. chula.ac.th This compound can be cyclized using polyphosphoric acid at high temperatures to produce 4-methylquinoline-2(1H)-one, a key intermediate for more complex quinoline-based structures. chula.ac.th Further modifications can lead to the incorporation of other functionalities. For instance, N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-oxo-4-phenylbutanamide represents a complex structure where pyridine (B92270) and pyrazole (B372694) moieties are linked to the butanamide core.

Table 2: Examples of Heterocyclic Analogues Synthesis

| Starting Material(s) | Reagents | Heterocyclic Moiety | Product | Reference |

|---|---|---|---|---|

| 2-Cyano-N-(3-cyanoquinolin-2-yl)acetamide, Phenacyl bromide | Triethylamine, Ethanol | Quinoline | 2-Cyano-N-(3-cyanoquinolin-2-yl)-4-oxo-4-phenylbutanamide | sapub.org |

| 2-Azido-4-methoxy-6-(piperidin-1-yl)-1,3,5-triazine, 3-Oxo-N-phenylbutanamide | Triethylamine, DMF | Triazole, Triazine | 4,5-Dihydro-1-(4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide | eurjchem.com |

Catalytic Approaches in this compound Synthesis

Catalysis offers powerful tools for the synthesis of this compound and its derivatives, enabling reactions that are otherwise difficult and enhancing yield and selectivity. Both metal-based and acid catalysts are employed in key synthetic transformations.

Acid catalysis is utilized in the formation of enamines from 3-oxo-4-phenylbutanamide. The reaction with (S)-phenylglycine amide in methanol, catalyzed by a catalytic amount of acetic acid, yields the corresponding chiral enamine derivative. google.com This process is a crucial step in the synthesis of chiral β-amino acid derivatives. google.com In a different context, strong acids like polyphosphoric acid are used to catalyze the intramolecular cyclization of 3-oxo-N-phenylbutanamide to form quinolone scaffolds. chula.ac.th

Transition metal catalysis is prominent in the synthesis of related and analogous structures. For instance, copper(II) acetate (B1210297) has been used to catalyze the O-arylation of hydroxy-acetophenones with phenylboronic acid, a key step in creating the diphenyl ether linkage found in certain complex analogues. dovepress.com The subsequent multi-step synthesis can lead to structures like 4-oxo-4-(3-phenoxyphenyl)-2-phenylbutanamide. dovepress.com Palladium catalysts, such as Pd(OAc)₂, are also employed in the cyclization reactions to form 4-quinolone derivatives from suitable precursors. rsc.org Furthermore, nickel and gold catalysts have been explored for the synthesis of polysubstituted 4-quinolones from alkynes and isatoic anhydrides. rsc.org

Microwave-assisted synthesis represents another catalytic approach. The condensation of methyl-4-oxo-4-phenylbutanoate with ammonium formate under microwave irradiation provides a rapid method for producing pyrrolidone structures. ias.ac.in While this leads to a cyclized product rather than the butanamide itself, it demonstrates an efficient energy input method. Interestingly, when the reaction was attempted with 2-hydroxyethylammonium formate, the product was N-1-(2-hydroxyethyl)-4-oxo-4-phenylbutanamide, indicating that the reaction outcome can be tuned by the choice of reagent. ias.ac.in

Table 3: Catalytic Methods in the Synthesis of this compound and Analogues

| Reaction Type | Catalyst | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Enamine Formation | Acetic Acid | 3-Oxo-4-phenylbutanamide, (S)-Phenylglycine amide | Chiral Enamine | google.com |

| Intramolecular Cyclization | Polyphosphoric Acid | 3-Oxo-N-phenylbutanamide | Quinolone | chula.ac.th |

| O-Arylation | Copper(II) acetate | 3-Hydroxy acetophenone, Phenylboronic acid | Diphenyl ether intermediate | dovepress.com |

Chemical Reactivity and Transformation Pathways of 4 Oxo 4 Phenylbutanamide

Oxidation Reactions and Product Characterization

Oxidation reactions of 4-oxo-4-phenylbutanamide and its close structural analog, 4-oxo-4-phenylbutanoic acid, primarily involve the cleavage of the molecule. The presence of the benzoyl group and the adjacent methylene (B1212753) carbons provides sites susceptible to oxidative attack, particularly under catalyzed conditions.

Studies on the oxidation of the related compound, 4-oxo-4-phenylbutanoic acid, by various chromium(VI) oxidizing agents have shown that the primary product of the reaction is benzoic acid. scholarsresearchlibrary.comderpharmachemica.comzenodo.org This indicates a cleavage of the carbon-carbon bond between the carbonyl carbon and the adjacent methylene group.

The stoichiometric analysis of the reaction between 4-oxo-4-phenylbutanoic acid and oxidants like benzimidazolium fluorochromate (BIFC) or tripropylammonium (B8586437) fluorochromate (TriPAFC) reveals a 1:1 molar ratio. scholarsresearchlibrary.comderpharmachemica.com The identity of benzoic acid as the product was confirmed by its melting point (121°C) and through thin-layer chromatography (TLC) analysis, where it matched a reference spot for benzoic acid. scholarsresearchlibrary.comderpharmachemica.com It is mechanistically plausible that this compound would undergo a similar oxidative cleavage to yield benzoic acid and a corresponding three-carbon amide fragment.

The oxidation of 4-oxo-4-phenylbutanoic acid is typically acid-catalyzed and exhibits specific kinetic profiles. Research conducted in an acetic acid-water medium using oxidants such as BIFC and TriPAFC has provided insights into the reaction mechanism. scholarsresearchlibrary.comderpharmachemica.comzenodo.orgorientjchem.org

The reaction is first order with respect to the oxidant (e.g., BIFC), the substrate (4-oxo-4-phenylbutanoic acid), and the hydrogen ion concentration. scholarsresearchlibrary.comderpharmachemica.comzenodo.org The proposed mechanism suggests that the reaction proceeds through the enol form of the keto-acid. The rate of enolization, determined by bromination methods, supports this pathway. derpharmachemica.comorientjchem.org The acid catalysis facilitates the formation of a chromium(VI) ester intermediate with the enol, which then decomposes in the rate-determining step to yield the products. orientjchem.org The reaction does not appear to involve free radical intermediates, as demonstrated by the failure to induce polymerization of acrylonitrile. zenodo.orgorientjchem.org

The reaction rate is also significantly influenced by the solvent polarity, increasing with a higher proportion of acetic acid in the solvent mixture. scholarsresearchlibrary.comderpharmachemica.com This suggests an interaction between a positive ion and a dipolar molecule in the transition state. orientjchem.org Furthermore, the addition of chelating agents like 1,10-phenanthroline (B135089) or picolinic acid can catalyze the oxidation process. scholarsresearchlibrary.comderpharmachemica.com

Below is a table summarizing the effect of temperature on the reaction rate for the oxidation of 4-oxo-4-phenylbutanoic acid by TriPAFC in different solvent compositions.

| Temperature (K) | k₁ × 10⁴ s⁻¹ (50% Acetic Acid) | k₁ × 10⁴ s⁻¹ (60% Acetic Acid) | k₁ × 10⁴ s⁻¹ (70% Acetic Acid) |

|---|---|---|---|

| 298 | 1.89 | 3.02 | 4.81 |

| 303 | 2.95 | 4.65 | 7.31 |

| 308 | 4.51 | 6.99 | 10.8 |

| 313 | 6.79 | 10.3 | 15.7 |

Nucleophilic Addition Reactions

While this compound itself is saturated and not a direct substrate for Michael additions, its unsaturated analogs, such as (E)-4-aryl-4-oxo-2-butenoic acid amides, are excellent Michael acceptors. The study of these related systems provides insight into the reactivity of the butanamide framework when unsaturation is present.

The aza-Michael addition involves the conjugate addition of a nitrogen-based nucleophile to an α,β-unsaturated carbonyl compound. nih.govresearchgate.net Kinetic studies have been performed on the addition of amines, such as piperidine (B6355638) and benzylamine (B48309), to a series of (E)-4-aryl-4-oxo-2-butenoic acid phenylamides. researchgate.net

The reaction proceeds with high regioselectivity, with the amine exclusively attacking the β-carbon relative to the aroyl keto group, forming β-adducts. researchgate.net The reaction progress can be monitored by UV/Vis spectroscopy. The influence of substituents on the aroyl phenyl ring on the reaction rate has been quantified using Hammett substituent constants, showing a good correlation. researchgate.net This indicates that electron-withdrawing groups on the phenyl ring accelerate the reaction by increasing the electrophilicity of the Michael acceptor.

The table below presents the second-order rate constants for the aza-Michael addition of piperidine to various substituted (E)-4-aryl-4-oxo-2-butenoic acid phenylamides.

| Substituent (R) on Phenyl Ring | k₂ × 10³ (L mol⁻¹ s⁻¹) |

|---|---|

| H | 31.7 |

| 4-i-Pr | 22.1 |

| 4-n-Bu | 23.9 |

| 4-OMe | 10.3 |

| 4-F | 56.1 |

| 4-Cl | 91.2 |

| 4-Br | 100.0 |

| 3,4-di-Cl | 204.0 |

Cyclization Reactions

The 1,4-relationship between the ketone and amide functionalities in this compound allows for intramolecular cyclization, a key transformation for the synthesis of five-membered nitrogen-containing heterocycles.

Intramolecular cyclization of this compound can lead to the formation of 5-hydroxy-5-phenylpyrrolidin-2-one. This occurs through the nucleophilic attack of the amide nitrogen onto the electrophilic carbonyl carbon of the ketone. This type of reaction is a fundamental pathway for constructing the pyrrolidone ring system. nih.gov The resulting product, a cyclic hemiaminal (or N,O-acetal), can be a stable entity or serve as an intermediate for further transformations, such as dehydration to form an N-acyliminium ion or reduction to yield 4-phenylpyrrolidone derivatives.

Pyrrolidone derivatives are valuable scaffolds in medicinal chemistry. For instance, new 4-phenylpyrrolidone derivatives have been synthesized and investigated for their anticonvulsant and nootropic activities, demonstrating the pharmaceutical relevance of this heterocyclic core. researchgate.net Related studies on the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-butanenitriles further highlight the propensity of these 1,4-dicarbonyl systems to undergo intramolecular ring closure to form five-membered rings. researchgate.netnih.gov This general reactivity pattern underscores the potential of this compound as a precursor for the synthesis of functionalized pyrrolidones.

Structural Elucidation and Advanced Spectroscopic Characterization of 4 Oxo 4 Phenylbutanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a compound. For 4-Oxo-4-phenylbutanamide, various NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional techniques, are employed to unambiguously confirm its molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) analysis provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons of the phenyl group, the two methylene (B1212753) groups of the butanamide chain, and the amide protons.

The aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum. The protons on the carbon adjacent to the benzoyl ketone (α-protons) are deshielded and appear as a triplet, while the protons adjacent to the amide group (β-protons) also appear as a triplet due to coupling with the α-protons. The amide protons (-NH₂) can appear as a broad singlet.

While specific data for the unsubstituted this compound is not detailed in the provided search results, data for closely related derivatives like N,N-dimethyl-4-oxo-4-phenylbutanamide confirms the core structure's signals. amazonaws.com For this derivative, the aromatic protons ortho to the carbonyl group appear around δ 8.02 ppm, with other aromatic protons between δ 7.46-7.58 ppm. amazonaws.com The two methylene groups are observed as distinct triplets, one around δ 3.35 ppm (adjacent to the ketone) and the other around δ 2.78 ppm (adjacent to the amide). amazonaws.com

Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| Aromatic (ortho) | ~ 8.0 | d or m | ~ 7-8 |

| Aromatic (meta, para) | ~ 7.4 - 7.6 | m | - |

| -CH₂- (adjacent to C=O Ph) | ~ 3.3 | t | ~ 6-7 |

| -CH₂- (adjacent to C=O NH₂) | ~ 2.8 | t | ~ 6-7 |

| -NH₂ | Variable | br s | - |

Note: Data is generalized from derivatives such as N,N-dimethyl-4-oxo-4-phenylbutanamide. amazonaws.com 'd' denotes doublet, 'm' multiplet, 't' triplet, 'br s' broad singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy identifies all unique carbon atoms in a molecule. For this compound, distinct signals are expected for the two carbonyl carbons (ketone and amide), the aromatic carbons, and the two aliphatic methylene carbons.

The ketonic carbonyl carbon is significantly deshielded, appearing far downfield, typically around 198 ppm. amazonaws.comiiserpune.ac.in The amide carbonyl carbon appears slightly more upfield, around 172-173 ppm. amazonaws.comiiserpune.ac.in The carbons of the phenyl group resonate in the aromatic region (δ 128-137 ppm), with the carbon attached to the carbonyl group (ipso-carbon) appearing around δ 136-137 ppm. amazonaws.comiiserpune.ac.in The two methylene carbons are found in the aliphatic region of the spectrum.

Table 2: Representative ¹³C NMR Spectral Data for this compound Derivatives

| Carbon | Chemical Shift (δ) ppm |

|---|---|

| C=O (Ketone) | ~ 198 |

| C=O (Amide) | ~ 172 |

| C (Aromatic, ipso) | ~ 137 |

| C (Aromatic, CH) | ~ 128 - 134 |

| -CH₂- (adjacent to C=O Ph) | ~ 33 |

| -CH₂- (adjacent to C=O NH₂) | ~ 28-29 |

Note: Data is generalized from related structures like methyl and phenyl 4-oxo-4-phenylbutanoate. amazonaws.comiiserpune.ac.in

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorinated Analogues

For fluorinated analogues of this compound, Fluorine-19 NMR (¹⁹F NMR) is a powerful tool for structural confirmation. ¹⁹F NMR is highly sensitive and provides information about the chemical environment of fluorine atoms. researchgate.net The chemical shifts of the fluorine nuclei and their coupling constants with neighboring protons (J-HF) and carbons (J-CF) are diagnostic. For instance, a fluorine atom on the phenyl ring would exhibit a specific chemical shift and would show coupling to adjacent aromatic protons in the ¹H NMR spectrum and to the carbon it is attached to in the ¹³C NMR spectrum. researchgate.netpku.edu.cn The magnitude of these coupling constants provides valuable through-bond proximity information, aiding in the precise assignment of the fluorine atom's position. pku.edu.cn

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in assembling the complete molecular structure by establishing connectivity. iscbindia.com

HSQC correlates directly bonded proton and carbon atoms. For this compound, it would show correlations between the methylene protons and their respective carbon signals, as well as between the aromatic protons and their attached carbons.

Correlations from the α-methylene protons to the ketonic carbonyl carbon and the ipso- and ortho-aromatic carbons.

Correlations from the β-methylene protons to the amide carbonyl carbon.

Correlations between the α- and β-methylene protons to the adjacent methylene carbon.

These 2D NMR experiments provide unambiguous evidence for the sequence of atoms in the butanamide chain and its connection to the phenyl ketone moiety. iscbindia.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. google.comscholaris.caresearchgate.net For this compound, electron ionization (EI) or electrospray ionization (ESI) can be used. A primary and characteristic fragmentation pathway involves the cleavage of the bond between the carbonyl group and the adjacent methylene group, leading to the formation of a stable benzoyl cation ([C₆H₅CO]⁺) at m/z 105. This fragment is a strong indicator of the phenyl ketone substructure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of a compound. amazonaws.compku.edu.cn For this compound (C₁₀H₁₁NO₂), the theoretical exact mass of the molecular ion [M+H]⁺ can be calculated and compared with the experimentally determined value. This comparison, typically matching to within a few parts per million (ppm), provides definitive confirmation of the compound's elemental composition, distinguishing it from other potential isomers. amazonaws.comiscbindia.com This level of accuracy is essential for confirming the identity of newly synthesized compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. In the analysis of this compound, the gas chromatograph separates the compound from any impurities, and the mass spectrometer provides information about its molecular weight and structural fragments.

Under electron ionization (EI), the this compound molecule (molar mass: 177.19 g/mol ) would undergo fragmentation, producing a unique mass spectrum. The resulting data is crucial for confirming the compound's identity. The retention time in the gas chromatograph is a characteristic property under specific analytical conditions (e.g., column type, temperature program), aiding in its identification in complex mixtures.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suited for polar and thermally labile molecules like this compound. Unlike the hard ionization of EI-MS, ESI typically generates intact molecular ions with minimal fragmentation, which is invaluable for determining the molecular weight with high accuracy.

The compound is expected to be ionized primarily through protonation or adduct formation. Depending on the solvent system and modifiers used, the following ions would be prominently observed:

[M+H]⁺ : The protonated molecule.

[M+Na]⁺ : The sodium adduct, often seen due to the ubiquitous nature of sodium salts.

[M+NH₄]⁺ : The ammonium (B1175870) adduct, if an ammonium salt is used as a modifier.

By performing tandem mass spectrometry (MS/MS) on a selected precursor ion (e.g., [M+H]⁺), controlled fragmentation can be induced, providing detailed structural information similar to that obtained from EI-MS but often with clearer fragmentation pathways for even-electron ions.

Mass Fragmentation Pattern Analysis

The analysis of the mass fragmentation pattern is key to confirming the molecular structure of this compound. The molecule contains several bonds susceptible to cleavage under ionization. The most predictable fragmentation pathways involve cleavages alpha to the carbonyl groups and at the amide bond.

The most characteristic fragment is the benzoyl cation (m/z 105) , formed by the cleavage of the C-C bond between the carbonyl group and the adjacent methylene group. This is a very stable acylium ion and is often the base peak in the mass spectra of phenyl ketones. Another significant primary fragment is the phenyl cation (m/z 77) , resulting from the loss of a carbonyl group from the benzoyl cation.

Other expected fragmentation patterns include:

Cleavage of the amide bond, leading to various smaller charged and neutral fragments.

The McLafferty rearrangement, a characteristic fragmentation of ketones, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond.

A summary of predicted key fragments is presented in the table below.

| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Formula |

| 177 | [M]⁺ | [C₁₀H₁₁NO₂]⁺ |

| 105 | Benzoyl cation | [C₇H₅O]⁺ |

| 77 | Phenyl cation | [C₆H₅]⁺ |

This interactive table outlines the primary fragments expected in the mass spectrum of this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. researchgate.net Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching, bending). pressbooks.pub For this compound, the IR spectrum will be dominated by absorptions from the amide, ketone, and aromatic phenyl groups. masterorganicchemistry.com

The key characteristic absorption bands predicted for this compound are detailed in the following table.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3350 - 3180 | N-H Stretch | Primary Amide | Strong, Broad |

| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium |

| 2950 - 2850 | C-H Stretch | Aliphatic (CH₂) | Medium |

| ~1680 | C=O Stretch | Ketone (Aryl) | Strong |

| ~1650 | C=O Stretch (Amide I) | Primary Amide | Strong |

| 1640 - 1585 | N-H Bend (Amide II) | Primary Amide | Strong |

| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium to Weak |

This interactive table summarizes the predicted characteristic IR absorption bands for this compound.

The presence of two distinct carbonyl peaks (ketone and amide I) is a key diagnostic feature, although they may overlap. The broad N-H stretching band is characteristic of the primary amide.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The chromophores in this compound are the phenyl ring and the carbonyl groups.

The benzoyl group (phenyl ketone) is the dominant chromophore. Two main types of electronic transitions are expected:

π → π* transitions : These are high-energy transitions associated with the aromatic system and the carbonyl double bond. They typically result in strong absorption bands at shorter wavelengths.

n → π* transitions : These are lower-energy transitions involving the non-bonding electrons (n) on the carbonyl oxygen atom being promoted to an anti-bonding π* orbital. These absorptions occur at longer wavelengths and are characteristically much weaker than π → π* transitions.

| Predicted λₘₐₓ (nm) | Transition Type | Chromophore | Molar Absorptivity (ε) |

| ~240-250 | π → π | Benzoyl group | High |

| ~280 | π → π | Benzoyl group (B-band) | Moderate |

| ~320-330 | n → π* | Carbonyl group | Low |

This interactive table shows the predicted UV-Vis absorption maxima for this compound in a non-polar solvent.

The exact position and intensity of these bands can be influenced by the solvent polarity.

X-ray Diffraction Studies

Single Crystal X-ray Diffraction for Polymorph Analysis

Polymorphism is the ability of a solid material to exist in more than one crystal structure. nih.gov Different polymorphs of a compound can have distinct physical properties, and their characterization is critical. Single Crystal X-ray Diffraction (SCXRD) is the gold standard for polymorph analysis. nih.gov

If a single crystal of this compound can be grown, SCXRD analysis would provide unambiguous structural information, including:

The precise molecular geometry in the solid state.

The unit cell dimensions (a, b, c, α, β, γ) and space group.

Details of intermolecular interactions, such as hydrogen bonding involving the amide group, which dictates the crystal packing.

By solving the crystal structure of different crystalline forms, SCXRD can definitively identify and characterize each polymorph. Each polymorph will have a unique unit cell and packing arrangement, leading to a distinct calculated powder diffraction pattern that can then be used as a reference to identify that polymorph in bulk samples using PXRD.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons. It is the primary method for identifying and characterizing transient or stable radical species. The formation of radical intermediates is a key aspect of many chemical reactions, including oxidation-reduction processes and photochemical reactions.

For this compound, EPR spectroscopy would be employed to investigate the potential formation of radical species under specific conditions, such as exposure to UV light, reaction with oxidizing agents, or enzymatic processes. For instance, the abstraction of a hydrogen atom from the methylene group alpha to the carbonyl could generate a carbon-centered radical. The resulting EPR spectrum would provide a wealth of information.

Key Parameters from EPR Analysis:

| Parameter | Information Provided for this compound Radicals |

| g-factor | The g-factor is a dimensionless quantity that is characteristic of the radical's electronic environment. Its value would help in identifying the type of radical formed (e.g., carbon-centered, oxygen-centered). |

| Hyperfine Coupling | Interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹⁴N) leads to the splitting of the EPR signal. The pattern and magnitude of this splitting (hyperfine coupling constants) would allow for the precise mapping of the unpaired electron's location within the molecular structure. |

| Signal Intensity | The intensity of the EPR signal is proportional to the concentration of the radical species, enabling quantitative studies of radical formation and decay kinetics. |

A study on the oxidation of the closely related compound, 4-oxo-4-phenylbutanoic acid, indicated that the reaction mechanism did not proceed via free-radical intermediates. derpharmachemica.comorientjchem.org This might suggest that this compound itself may not readily form stable radicals under similar oxidative conditions. However, dedicated EPR studies under a variety of conditions would be necessary to confirm the presence or absence of radical intermediates in reactions involving this compound.

Other Relevant Spectroscopic and Characterization Techniques

Beyond the study of radical species, a comprehensive characterization of this compound would involve techniques that probe its thermal stability, surface composition, and morphology.

Thermal Gravimetry (TG)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the thermal stability and decomposition profile of a compound.

When analyzing this compound by TGA, the sample would be heated at a constant rate, and its mass would be continuously monitored. The resulting TGA curve would plot mass percentage against temperature.

Expected Data from TGA of this compound:

| Temperature Range | Expected Event | Information Gained |

| Initial Heating | Loss of residual solvent or adsorbed water. | Purity of the sample. |

| Decomposition Onset | The temperature at which the compound begins to decompose. | The upper limit of thermal stability. |

| Decomposition Stages | One or more distinct mass loss steps corresponding to the fragmentation of the molecule. | Insights into the decomposition pathway. For example, the loss of the amide group or cleavage of the phenyl ring. |

| Final Residue | The mass of the material remaining at the end of the experiment. | Information on the formation of a stable char or complete volatilization. |

Currently, there is no published TGA data specifically for this compound. Such an analysis would be invaluable for understanding its stability under thermal stress, which is critical for its handling, storage, and application in various processes.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nanometers of a material's surface. wikipedia.org

An XPS analysis of this compound would involve irradiating the sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. The binding energy of these electrons is characteristic of the element and its chemical environment.

Hypothetical XPS Data for this compound:

| Element | Core Level | Expected Binding Energy (eV) & Chemical State Information |

| Carbon (C) | C 1s | Multiple peaks would be expected due to the different chemical environments: aromatic C-C/C-H in the phenyl ring, C-C in the alkyl chain, C=O of the ketone, and O=C-N of the amide group. Deconvolution of the C 1s spectrum would allow for the quantification of these different carbon species. |

| Oxygen (O) | O 1s | Two distinct peaks would be anticipated, corresponding to the oxygen in the ketone (C=O) and the amide (O=C-N) functionalities. The relative peak areas would be expected to be approximately 1:1. |

| Nitrogen (N) | N 1s | A single peak corresponding to the nitrogen atom in the amide group (-NH₂). The binding energy would be characteristic of this functional group. |

XPS would be particularly useful for analyzing the surface purity of this compound, detecting any surface oxidation or contamination, or studying its interaction with other materials at the surface level. To date, no specific XPS studies have been published for this compound.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a microscopy technique in which a beam of electrons is transmitted through a sample to form an image. TEM is capable of imaging at a significantly higher resolution than light microscopes, allowing for the observation of fine details down to the atomic level. For crystalline materials, TEM can also be used to obtain electron diffraction patterns, providing information about the crystal structure.

If this compound were prepared as a crystalline solid, TEM could be used to characterize its morphology.

Potential Findings from TEM Analysis:

The application of TEM would be essential for understanding the solid-state properties of this compound, which is crucial in fields such as pharmaceuticals and materials science where crystal structure and morphology can significantly impact a compound's properties. As with the other advanced techniques discussed, specific TEM studies on this compound are not currently available in the public domain.

Mechanistic Investigations of Reactions Involving 4 Oxo 4 Phenylbutanamide

Kinetic Studies of Reaction Pathways

While detailed kinetic studies focusing specifically on 4-oxo-4-phenylbutanamide are not extensively documented in the available literature, valuable insights can be drawn from investigations into closely related compounds, such as 4-oxo-4-phenylbutanoic acid. The kinetic behavior of this analogous substrate, particularly in oxidation reactions, provides a foundational understanding of the potential reaction pathways.

In the oxidation of 4-oxo-4-phenylbutanoic acid by various oxidizing agents like benzimidazolium fluorochromate (BIFC) and tripropylammonium (B8586437) fluorochromate (TriPAFC), the reactions have been shown to follow a consistent kinetic profile. The reaction is typically first order with respect to the substrate (the 4-oxo acid), the oxidizing agent, and hydrogen ions (H⁺). This indicates that all three components are involved in the rate-determining step of the reaction. The requirement of an acid catalyst suggests that the protonation of the oxidant or the enolization of the keto group is a crucial step in the reaction mechanism.

For instance, the rate of enolization can be independently determined and compared to the rate of oxidation. Studies have shown that the rate of enolisation is often greater than the rate of oxidation, suggesting that the conversion of the keto form to the enol form is a rapid pre-equilibrium step, followed by the slower, rate-determining oxidation of the enol.

General kinetic behavior observed in reactions involving the 4-oxo-4-phenyl backbone is summarized in the table below.

Table 1: Summary of Kinetic Parameters for the Oxidation of 4-Oxo-4-phenylbutanoic Acid

| Reactant/Catalyst | Reaction Order | Role in Reaction Pathway |

|---|---|---|

| 4-Oxo-4-phenylbutanoic acid | First | Substrate, undergoes oxidation |

| Oxidizing Agent (e.g., BIFC) | First | Oxidant, consumed in the reaction |

Furthermore, the broader class of β-keto amides undergoes reactions such as kinetic aldol (B89426) condensations. These reactions proceed under kinetic control, typically at low temperatures, to form aldol products, demonstrating the ability of the α-carbon to be functionalized via its enolate. acs.org

Elucidation of Reaction Intermediates

The direct experimental identification of reaction intermediates in transformations of this compound is limited. However, mechanistic pathways can be inferred from isolated products and the established reactivity of β-keto amides. In reactions involving the cyclization of 4-aryl-4-oxobutanoic acids with diamines, N-substituted this compound derivatives have been successfully isolated as stable intermediates. arabjchem.orgarabjchem.org For example, the reaction with 1,3-diaminopropane (B46017) can yield N-(3-Aminopropyl)-4-oxo-4-phenylbutanamide, demonstrating that amide formation precedes subsequent intramolecular reactions involving the ketone. arabjchem.org

A common intermediate for β-dicarbonyl compounds, including β-keto amides, is the enolate or enol form. In the presence of a base, the proton alpha to both carbonyl groups can be abstracted to form a resonance-stabilized enolate. This enolate is a key nucleophilic intermediate in many reactions, including alkylations and aldol condensations. Acid catalysis, conversely, promotes the formation of the enol intermediate, which is crucial in reactions like halogenation and oxidation.

There is no direct evidence from the provided research to suggest the formation of radical intermediates in the primary reaction pathways of this compound. For instance, in the oxidation of the related 4-oxo-4-phenylbutanoic acid, the reaction failed to induce the polymerization of acrylonitrile, which is a common test for the presence of free radicals. This suggests that the oxidation likely proceeds through an ionic mechanism rather than a radical-based one.

Information regarding the specific formation of N-hydroxyalkyl intermediates in reactions of this compound is not available in the surveyed literature. Such intermediates are typically associated with reactions involving aldehydes or ketones with amines, but their role in the context of this specific keto-amide has not been detailed.

Influence of Solvent Polarity on Reaction Rates

The polarity of the solvent can significantly impact the rates of reactions involving this compound and its analogues. In the oxidation of 4-oxo-4-phenylbutanoic acid, a noticeable trend is observed where the reaction rate increases as the proportion of acetic acid in an acetic acid-water medium is raised. researchgate.net This corresponds to a decrease in the dielectric constant, or polarity, of the solvent mixture.

This effect can be attributed to the relative stabilization of the reactants and the transition state. A less polar solvent may be less effective at solvating the charged or highly polar reactants. If the transition state is less polar than the reactants, decreasing the solvent polarity will lower the activation energy and thus increase the reaction rate. In the case of the acid-catalyzed oxidation, a lower dielectric constant medium facilitates the formation of the protonated oxidant and the enol form of the keto acid, both of which are key to the reaction mechanism. researchgate.net

Table 2: Effect of Solvent Composition on Reaction Rate in the Oxidation of 4-Oxo-4-phenylbutanoic Acid

| % Acetic Acid (v/v) | % Water (v/v) | Relative Solvent Polarity | Observed Reaction Rate |

|---|---|---|---|

| 30 | 70 | Higher | Slower |

| 50 | 50 | Intermediate | Moderate |

Role of Catalysts and Co-catalysts in Reaction Mechanisms

Catalysts play a pivotal role in defining the reaction pathways and efficiency of transformations involving this compound. A prominent example is its catalytic hydrogenation to produce 4-hydroxy-4-phenylbutanamide (B8302350). This reduction of the ketone functionality can be achieved with high efficiency using a PNP-ligated iron pincer complex as the catalyst. thieme-connect.de

In this system, a co-catalyst is also essential. A strong base, such as potassium tert-butoxide (t-BuOK), is used to facilitate the reaction, which proceeds under a hydrogen atmosphere. The base is thought to play a role in the activation of the catalyst or the substrate. The reaction demonstrates the effective use of non-precious metal catalysis for the selective transformation of the keto group within the molecule while leaving the amide group intact. thieme-connect.de

Table 3: Catalytic Hydrogenation of this compound

| Component | Function | Details |

|---|---|---|

| Substrate | This compound | Reactant to be reduced |

| Catalyst | PNP-ligated iron pincer complex | Facilitates H₂ addition |

| Co-catalyst | Potassium tert-butoxide (t-BuOK) | Base, likely for activation |

| Solvent | Isopropanol (iPrOH) | Reaction medium |

| Reagent | Hydrogen (H₂) | Reducing agent |

| Conditions | 10 atm H₂, 30°C, 15 h | Pressure, Temperature, Time |

| Product | 4-Hydroxy-4-phenylbutanamide | Reduced product |

| Yield | 94% | Efficiency of conversion |

Additionally, acid catalysts (H⁺) are crucial in reactions like the oxidation of the related 4-oxo-4-phenylbutanoic acid. The acid serves to protonate the carbonyl group, which facilitates the enolization that precedes the oxidation step, thereby increasing the reaction rate. researchgate.netresearchgate.net

Regioselectivity and Stereoselectivity in Transformations

The structure of this compound contains two primary electrophilic sites: the ketone carbonyl carbon and the amide carbonyl carbon. This duality presents challenges and opportunities for regioselective reactions. In syntheses that form heterocyclic systems from 4-oxo-4-phenylbutanoic acid and diamines, the reaction proceeds regioselectively. The more electrophilic carboxylic acid group reacts first to form the amide bond, after which the newly introduced amino group attacks the ketone carbonyl intramolecularly. arabjchem.orgarabjchem.org This implies that under these conditions, the carboxylic acid (and by extension, its activated derivatives) is more reactive towards amines than the ketone.

Stereoselectivity is a key consideration in reactions that create a new chiral center. The hydrogenation of the prochiral ketone in this compound to 4-hydroxy-4-phenylbutanamide creates a stereocenter at the carbon bearing the hydroxyl group. thieme-connect.de While the cited study does not specify the stereochemical outcome, the use of chiral catalysts in such reductions is a common strategy to achieve high enantioselectivity. The broader field of β-keto amide chemistry has demonstrated that dynamic kinetic resolutions via asymmetric transfer hydrogenation can yield syn-β-hydroxy amides with high diastereo- and enantioselectivities. thieme-connect.com This highlights the potential for stereocontrolled synthesis of specific isomers of 4-hydroxy-4-phenylbutanamide.

Computational Chemistry and Theoretical Studies on 4 Oxo 4 Phenylbutanamide Systems

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic properties and energetics of molecules. These methods, ranging from semi-empirical to high-level ab initio calculations, provide fundamental insights into molecular structure and reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. rsc.org

For 4-Oxo-4-phenylbutanamide, the HOMO is expected to be localized primarily on the phenyl ring and the lone pairs of the oxygen and nitrogen atoms, which are the most electron-rich regions. The LUMO is likely centered on the electron-deficient carbonyl carbons and the aromatic ring's π* system. The interaction between these frontier orbitals governs the molecule's behavior in chemical reactions. wikipedia.org Calculated HOMO-LUMO energies can reveal that charge transfer occurs within the molecule. rsc.org

| Parameter | Description | Predicted Location on this compound |

| HOMO | Highest Occupied Molecular Orbital; relates to nucleophilicity and electron-donating ability. | Phenyl ring, amide nitrogen, carbonyl oxygen. |

| LUMO | Lowest Unoccupied Molecular Orbital; relates to electrophilicity and electron-accepting ability. | Carbonyl carbons, phenyl ring π* system. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A smaller gap suggests higher reactivity. |

Semi-Empirical Molecular Orbital Calculations

Semi-empirical molecular orbital methods offer a computationally less demanding alternative to ab initio methods, making them suitable for larger molecules. tau.ac.il Methods such as AM1, PM3, and RM1 use parameters derived from experimental data to simplify the complex integrals in the Schrödinger equation. scielo.br These approaches are particularly useful for initial geometric optimizations and for calculating bulk properties like heats of formation and dipole moments. scielo.br

While less accurate than higher-level theories for detailed electronic properties, semi-empirical methods provide valuable qualitative insights and are often used as a starting point for more rigorous calculations. tau.ac.il For this compound, these methods can efficiently explore its conformational landscape, identifying stable conformers for further analysis. The accuracy of these methods has been benchmarked, with the RM1 model, for instance, showing a smaller average unsigned error for enthalpy of formation compared to AM1 and PM3. scielo.br

| Property | Description | Relevance to this compound |

| Heat of Formation (ΔHf) | The change in enthalpy when one mole of a compound is formed from its constituent elements. | Provides data on thermodynamic stability. |

| Dipole Moment | A measure of the separation of positive and negative electrical charges within a molecule. | Indicates molecular polarity and influences intermolecular interactions. |

| Ionization Potential | The minimum energy required to remove an electron from a molecule. | Relates to the molecule's reactivity in redox reactions. |

| Conformational Analysis | Exploration of different spatial arrangements of atoms in a molecule. | Identifies low-energy structures and flexibility. |

Density Functional Theory (DFT) Approaches for Energetics and Geometries

Density Functional Theory (DFT) has become a workhorse in computational chemistry, offering a favorable balance between accuracy and computational cost. nih.gov DFT methods, such as those using the B3LYP functional, are widely used to optimize molecular geometries, predict vibrational frequencies, and calculate electronic properties. jacsdirectory.comjbnu.ac.kr

For this compound, DFT calculations can provide precise predictions of bond lengths, bond angles, and dihedral angles. jacsdirectory.com These computed geometric parameters can be compared with experimental data from X-ray crystallography to validate the theoretical model. Furthermore, DFT is used to calculate the energies of different conformers, reaction intermediates, and transition states, providing a detailed picture of the potential energy surface and reaction pathways. nih.gov The selection of the functional and basis set is critical for obtaining reliable results. nih.gov

| Parameter | Description | Example Application for this compound |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Prediction of bond lengths (e.g., C=O, C-N, C-C) and angles. |

| Vibrational Frequencies | Calculation of the frequencies of molecular vibrations. | Correlates with experimental IR and Raman spectra for structural confirmation. |

| Reaction Energetics | Calculation of energy changes during a chemical reaction. | Determines reaction feasibility and predicts transition state structures. |

| MESP Analysis | Molecular Electrostatic Potential surface plots. | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the behavior of molecules on a larger scale, including their interactions with other molecules and their dynamic properties over time.

In Silico Assessment of Molecular Features

In silico methods are computational tools used to predict the pharmacokinetic properties of molecules, often summarized as ADME (Absorption, Distribution, Metabolism, and Excretion). japtronline.comresearchgate.net These predictions are crucial in drug discovery to identify candidates with favorable drug-like properties. jonuns.com Properties such as lipophilicity (LogP), molecular weight, and the number of hydrogen bond donors and acceptors are evaluated against criteria like Lipinski's Rule of Five to assess oral bioavailability. nih.gov

For this compound, in silico tools can predict its potential as a bioactive compound. By calculating key molecular descriptors, researchers can estimate its solubility, permeability across biological membranes, and potential metabolic pathways. jonuns.comnih.gov This early-stage assessment helps to prioritize compounds for further experimental testing and to identify potential liabilities. researchgate.net

| ADME Property | Description | Predicted Significance for this compound |

| Lipophilicity (LogP) | The partition coefficient of a compound between an organic and an aqueous phase. | Affects solubility, absorption, and membrane permeability. |

| Molecular Weight | The mass of one mole of the substance. | A key factor in Lipinski's Rule of Five, influencing diffusion and transport. |

| H-Bond Donors/Acceptors | The number of N-H or O-H bonds (donors) and N or O atoms (acceptors). | Influences solubility in water and binding to biological targets. |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen. | A good predictor of drug transport properties, such as intestinal absorption. |

| Blood-Brain Barrier (BBB) Permeation | The ability of a compound to cross the barrier protecting the central nervous system. | Determines potential for CNS activity or side effects. |

Structural Dynamics Simulations of Related Chemical Systems

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. acs.org By solving Newton's equations of motion, MD simulations can model the movements of atoms and molecules, providing insights into conformational changes, binding processes, and the influence of the solvent environment. mdpi.com

Prediction and Validation of Spectroscopic Data

Theoretical calculations are instrumental in predicting various spectroscopic data, including nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra. By calculating parameters such as chemical shifts, vibrational frequencies, and electronic transition energies, computational models can aid in the interpretation of experimental spectra and the structural elucidation of this compound and its derivatives.

The validation of these theoretical predictions is achieved by comparing the calculated data with experimentally obtained spectra. A strong correlation between the predicted and experimental data not only confirms the accuracy of the computational model but also provides a deeper understanding of the molecule's spectroscopic properties. For instance, calculated ¹H and ¹³C NMR chemical shifts can be compared with experimental values to assign specific signals to the corresponding nuclei in the molecular structure. Similarly, calculated IR vibrational frequencies can be matched with experimental absorption bands to identify characteristic functional groups and their vibrational modes.

| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Value (Hypothetical) |

| ¹H NMR (ppm) | ||

| Aromatic Protons | 7.50 - 7.95 | 7.48 - 7.92 |

| -CH₂- (adjacent to C=O) | 3.30 | 3.28 |

| -CH₂- (adjacent to amide) | 2.80 | 2.75 |

| -NH₂ | 6.50, 7.20 | 6.45, 7.15 |

| ¹³C NMR (ppm) | ||

| C=O (keto) | 198.0 | 197.5 |

| C=O (amide) | 174.0 | 173.8 |

| Aromatic Carbons | 128.0 - 137.0 | 127.8 - 136.5 |

| -CH₂- (adjacent to C=O) | 35.0 | 34.8 |

| -CH₂- (adjacent to amide) | 30.0 | 29.7 |

| IR (cm⁻¹) | ||

| N-H stretch (amide) | 3350, 3180 | 3345, 3175 |

| C=O stretch (keto) | 1685 | 1680 |

| C=O stretch (amide I) | 1660 | 1655 |

| N-H bend (amide II) | 1620 | 1615 |

Note: The data in this table is illustrative and intended to demonstrate the principle of comparing theoretical predictions with experimental results. Actual values would be dependent on the specific computational methods and experimental conditions.

Reactivity and Mechanism Predictions

Computational chemistry offers profound insights into the reactivity of molecules and the mechanisms of chemical reactions. For this compound, theoretical studies can be employed to predict its reactivity towards various reagents and to elucidate the pathways of its chemical transformations.

Methods such as the analysis of frontier molecular orbitals (HOMO and LUMO) can identify the electron-rich and electron-poor regions of the molecule, thereby predicting its susceptibility to electrophilic and nucleophilic attack. The calculated molecular electrostatic potential (MEP) map can also visualize the charge distribution and reactive sites.

Furthermore, computational modeling can be used to study reaction mechanisms in detail. By calculating the energies of reactants, transition states, and products, a potential energy surface for a given reaction can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction kinetics and thermodynamics. For example, theoretical studies could investigate the mechanism of cyclization reactions of this compound derivatives or the mechanism of its hydrolysis under acidic or basic conditions.

While specific published research on the theoretical reactivity and mechanism of this compound is scarce, the application of these computational techniques would be invaluable in understanding its chemical behavior and in the design of new synthetic routes involving this compound.

Synthetic Utility of 4 Oxo 4 Phenylbutanamide As a Key Intermediate

Precursor for Complex Organic Molecule Synthesis

The chemical architecture of 4-oxo-4-phenylbutanamide makes it an excellent precursor for the synthesis of more complex molecules, including analogs of neuro-transmitters and substituted piperidines.

One significant application is in the synthesis of γ-aminobutyric acid (GABA) analogs. GABA is a principal inhibitory neurotransmitter in the mammalian central nervous system, and its analogs are of great interest in medicinal chemistry for their potential therapeutic effects. researchgate.netscirp.org The structure of this compound provides a suitable scaffold for creating conformationally restricted GABA analogs, which can exhibit high selectivity towards GABA receptors. researchgate.net For instance, 4-(oxoalkyl)-substituted GABA analogues have been synthesized and evaluated as inactivators and substrates of GABA aminotransferase. nih.gov

Furthermore, this compound serves as a valuable intermediate in the synthesis of substituted piperidines. The piperidine (B6355638) ring is a common scaffold in many pharmaceuticals. nih.gov For example, 4-oxo-piperidine can be reacted with 4-fluoro-phenyl-acetonitrile to produce 4-(4-oxo-piperidino)-phenylacetonitrile, an intermediate that can be further modified to yield various piperidine derivatives. prepchem.comprepchem.com The synthesis of 3,4-substituted 2-piperidones, which are reducible to the corresponding piperidines, highlights the utility of such oxo-precursors. dtic.mil

The following table summarizes key transformations where this compound or its close analogs are used as precursors for complex molecules:

| Precursor | Target Molecule Class | Key Transformation |

| This compound scaffold | γ-Aminobutyric acid (GABA) analogs | Cyclization and functional group manipulation |

| 4-Oxo-piperidine (related structure) | 4-(4-oxo-piperidino)-phenylacetonitrile | Nucleophilic substitution |

| γ-Ketoaldehydes (related structure) | Pyrrole-mediated cross-linked proteins | Reaction with primary amines |

Building Block in Heterocyclic Compound Synthesis

The dual functionality of this compound allows it to act as a versatile building block for a range of heterocyclic compounds. Heterocyclic structures are fundamental components of many natural products and synthetic drugs. nih.gov

A prominent application is in the Paal-Knorr synthesis of pyrroles. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) to form a pyrrole (B145914) ring. organic-chemistry.orgwikipedia.orgorganic-chemistry.org The 1,4-dicarbonyl moiety, which can be derived from this compound, is crucial for this transformation. The mechanism of pyrrole formation from 4-ketoaldehydes, which are structurally related to this compound, has been studied, indicating that a hemiaminal intermediate undergoes cyclization. nih.gov

Additionally, the dicarbonyl nature of this compound makes it a potential candidate for the Hantzsch pyridine (B92270) synthesis, a multicomponent reaction that produces dihydropyridines, which can then be oxidized to pyridines. wikipedia.orgorganic-chemistry.orgnih.gov This reaction typically involves an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor. wikipedia.org

The table below illustrates the potential of this compound as a building block for various heterocycles:

| Heterocyclic System | Synthetic Method | Role of this compound |

| Pyrroles | Paal-Knorr Synthesis | Source of the 1,4-dicarbonyl unit |

| Dihydropyridines/Pyridines | Hantzsch Synthesis | Potential β-ketoamide component |

| Pyridinones | Cyclization Reactions | Precursor for ring formation |

Application in Cascade Reactions and Multicomponent Condensations

This compound is a suitable substrate for cascade reactions and multicomponent condensations, which are efficient strategies in modern organic synthesis for building molecular complexity in a single step. osi.lv

The Biginelli reaction, a well-known multicomponent condensation, traditionally uses a β-dicarbonyl compound, an aldehyde, and urea (B33335) or thiourea (B124793) to synthesize dihydropyrimidinones. chemspider.commdpi.com Given its β-ketoamide structure, this compound is a prime candidate for participation in Biginelli-type reactions, potentially leading to novel, functionalized pyrimidine (B1678525) derivatives. biomedres.usfrontiersin.orgresearchgate.net

Another significant multicomponent reaction is the Ugi four-component condensation (U-4CC), which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form α-aminoacyl amide derivatives. organic-chemistry.orgnih.govsciepub.com The functional groups within this compound could potentially be modified to participate in Ugi-type reactions, expanding its synthetic utility. researchgate.netnih.gov

Cascade reactions, where a series of intramolecular transformations occur sequentially in a one-pot process, can also be designed using this compound as a starting material. For instance, a Knoevenagel condensation followed by a cycloaddition cascade has been used to synthesize fluorescent heterocycles. nih.gov

The following table outlines the potential applications of this compound in various multicomponent and cascade reactions:

| Reaction Type | Key Reactants | Potential Product |

| Biginelli Reaction | Aldehyde, Urea/Thiourea | Dihydropyrimidinone derivatives |

| Ugi Reaction | Aldehyde, Amine, Isocyanide | Complex acyclic or heterocyclic structures |

| Cascade Reactions | Varies (e.g., with other bifunctional reagents) | Polycyclic and fluorescent heterocycles |

Potential for Integration into Polymer Matrices

The chemical structure of this compound suggests its potential as a monomer or a modifying agent in the synthesis of polymers. Specifically, the presence of the amide group and the reactive carbonyl and methylene (B1212753) groups opens avenues for its incorporation into polyamide and other polymer backbones.